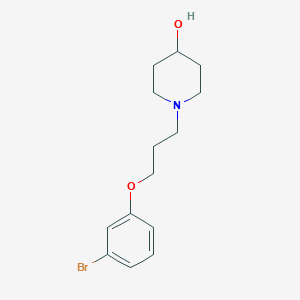

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol

Beschreibung

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is a piperidine derivative featuring a 3-bromophenoxy group attached via a propyl chain to the piperidin-4-ol core.

Eigenschaften

IUPAC Name |

1-[3-(3-bromophenoxy)propyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-12-3-1-4-14(11-12)18-10-2-7-16-8-5-13(17)6-9-16/h1,3-4,11,13,17H,2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMRXTYYCAWUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Homogeneous Phase Synthesis via Nucleophilic Substitution

Overview:

This method emphasizes a homogeneous reaction environment, avoiding phase transfer catalysts, and operates at room temperature, thus reducing impurities and simplifying purification. It involves two key steps: formation of the sodium salt of 3-piperidinopropanol and subsequent alkylation with 3-(4-bromophenoxy)propyl mesylate.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of Sodium Salt | 3-piperidinopropanol, sodium hydride (NaH), aprotic polar solvent (e.g., N,N-dimethylformamide) | Sodium hydride deprotonates 3-piperidinopropanol, forming the reactive sodium alkoxide. Excess NaH ensures complete deprotonation. Reaction at 20-25°C. |

| 2. Alkylation | 3-(4-bromophenoxy)propyl mesylate, excess of sodium salt, room temperature | Nucleophilic substitution occurs with the mesylate, yielding the target compound directly. Excess reagents drive the reaction to completion. Purification is achieved via recrystallization or distillation. |

- The process avoids high temperatures (80-110°C) and phase transfer catalysts, thereby generating fewer impurities.

- Use of aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) enhances solubility and reaction efficiency.

Synthesis via Nucleophilic Aromatic Substitution and Alkylation

Overview:

This approach involves initial preparation of 3-bromophenol derivatives, followed by alkylation of piperidin-4-ol with suitable intermediates.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Bromophenol synthesis | Bromobenzene, sodium hydroxide, copper catalyst | Bromination of phenol derivatives under controlled conditions. |

| 2. Ether formation | 3-bromophenol, 3-chloropropyl piperidin-4-ol, base (potassium carbonate), reflux | Formation of the ether linkage via nucleophilic substitution. |

| 3. Final alkylation | Activation of the phenolic hydroxyl group, reaction with 3-(4-bromophenoxy)propyl mesylate | Final coupling step to produce the target molecule. |

- This method is advantageous for its modularity and use of readily available raw materials.

- Reaction conditions are optimized to prevent polyalkylation and side reactions.

Alternative Route Using Bromobenzene and Piperidine

Overview:

Based on recent patents, a high-temperature nucleophilic substitution route is employed to synthesize 1-(4-bromophenyl)piperidine, which is then functionalized to the target molecule.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Bromobenzene reaction | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150-180°C | High-temperature nucleophilic substitution to form N-phenylpiperidine. |

| 2. Bromination | N-phenylpiperidine, N-bromosuccinimide (NBS), dichloromethane, 15-40°C | Selective bromination at the para-position. |

| 3. Ether formation | Reaction with 3-(4-hydroxyphenoxy)propyl derivatives | Final coupling to generate the compound. |

- The process is efficient, with fewer steps and high yields, suitable for scale-up.

- The reaction temperature is optimized to prevent over-bromination and side reactions.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Homogeneous Nucleophilic Substitution | Sodium hydride, mesylate derivatives | DMF, NMP | 20-25°C | Low impurity profile, no phase transfer catalysts | Requires careful handling of NaH |

| Ether Formation & Alkylation | Bromophenol, piperidin-4-ol | Acetonitrile, reflux | Reflux | Modular, high yield | Multiple steps, purification needed |

| High-Temperature Nucleophilic Substitution | Bromobenzene, piperidine, potassium tert-butoxide | Sulfolane | 150-180°C | Fewer steps, scalable | High temperature, energy intensive |

Analyse Chemischer Reaktionen

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: It is investigated for its potential therapeutic properties, including its effects on neurological pathways.

Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the piperidin-4-ol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperidin-4-ol core with multiple analogs, but variations in substituents and side chains significantly influence its physicochemical and biological properties. Key comparisons include:

Aryloxy Group Modifications

- 4-(4-Chloro-phenyl)-1-[3-(4-fluoro-phenoxy)-propyl]-piperidin-4-ol (Compound 7): Substitution with chloro and fluoro groups may improve metabolic stability and target selectivity in antiparkinsonian applications . RB-024 (1-(3-(4-Octylphenyl)propyl)piperidin-4-ol): The octylphenyl group increases lipophilicity, favoring sphingosine kinase inhibition via membrane interaction .

Chain Length and Flexibility

- Propyl vs.

Piperidine Ring Substitutions

- Hydroxyl Group : The 4-hydroxyl group in piperidin-4-ol facilitates hydrogen bonding, critical for interactions with enzymes or receptors.

- Additional Aromatic Substituents : Compound 7 incorporates a 4-chlorophenyl group on the piperidine ring, enabling dual aromatic interactions in antiparkinsonian drug design .

Key Research Findings

Electronic and Steric Effects: Bromine in the target compound offers a balance between steric bulk and electronic effects, contrasting with smaller halogens (e.g., fluoro in Compound 7) or non-halogenated groups (e.g., octyl in RB-024) .

Receptor Specificity :

- Dual aromatic systems (e.g., biphenyl in A1) improve binding to protein-protein interaction targets like PD-1/PD-L1 .

Biologische Aktivität

1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds with piperidine structures exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. The structure of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol suggests it may interact similarly with these targets, potentially leading to growth inhibition in cancer cells.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 6.9 | CDK inhibition |

| Compound B | HepG-2 | 5.9 | Apoptosis induction |

| 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol | TBD | TBD | TBD |

Note: TBD = To Be Determined; further research is needed to establish specific IC50 values for this compound.

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have also been documented. In vitro studies reveal that certain piperidine compounds exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of bromine in the structure may enhance its bioactivity due to the electron-withdrawing effects that can improve binding affinity to bacterial targets.

Table 2: Antimicrobial Activity of Selected Piperidine Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 0.22 | S. aureus |

| Compound D | 0.25 | E. coli |

| 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the piperidine ring and substituents significantly influence the biological activity of these compounds. The bromophenoxy group in 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol is hypothesized to play a critical role in enhancing its pharmacological properties.

Key Findings:

- Bromine Substitution: Enhances lipophilicity and may improve cellular uptake.

- Hydroxyl Group: Potentially involved in hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies

Several case studies have explored similar compounds, revealing promising results:

- Study on Piperidine Derivatives: A study demonstrated that a series of piperidine derivatives showed varying degrees of cytotoxicity against cancer cell lines, with some achieving IC50 values below 10 μM.

- Antimicrobial Evaluation: Another investigation assessed the antimicrobial potential of piperidine derivatives, confirming their effectiveness against Gram-positive and Gram-negative bacteria.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the piperidin-4-ol core, bromophenoxy group, and propyl linker. Compare chemical shifts with analogous compounds (e.g., benzyl piperidine carboxylates in and ).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase HPLC with UV detection at 254 nm, as referenced in piperidine derivative analyses ().

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or HRMS, aligning with methods for related brominated piperidines ().

Q. What safety precautions are essential when handling 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation: Use fume hoods to minimize inhalation risks, particularly during synthesis or solvent evaporation ().

- Spill Management: Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can synthetic yields be optimized for 1-(3-(3-Bromophenoxy)propyl)piperidin-4-ol during scale-up?

Methodological Answer:

- Catalyst Screening: Test palladium or copper catalysts for coupling reactions involving bromophenoxy groups, as suggested in bromopropoxy phenol syntheses ().

- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates, as seen in piperidine derivative syntheses ().

- Temperature Control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation ().

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition potency) be resolved?

Methodological Answer:

- Standardized Assay Conditions: Use uniform buffer systems (e.g., pH 7.4 PBS) and control for ionic strength, as variations can alter enzyme kinetics ().

- Dose-Response Curves: Generate IC values across multiple concentrations (e.g., 1 nM–100 µM) to account for batch-to-batch variability ().

- Orthogonal Validation: Confirm results with complementary techniques (e.g., fluorescence quenching vs. radiometric assays).

Q. What experimental designs elucidate the mechanism of action in receptor binding or enzyme inhibition?

Methodological Answer:

- Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes ().

- Molecular Docking: Use software like AutoDock Vina to model interactions between the bromophenoxy group and target enzymes (e.g., cytochrome P450 isoforms), referencing computational data for piperidine derivatives ().

- Site-Directed Mutagenesis: Modify key residues in enzyme active sites to identify binding determinants ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.